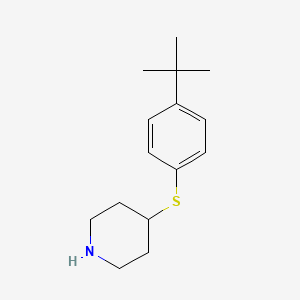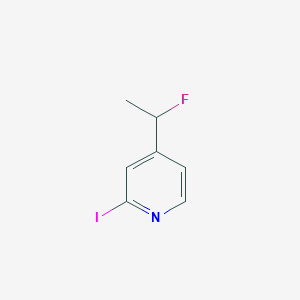
p-(3-Butenyl)styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(3-Butenyl)styrene is a functionalized styrene derivative characterized by the presence of a butenyl group attached to the para position of the styrene molecule. This compound is of significant interest in the field of polymer chemistry due to its unique structural properties, which allow it to undergo various polymerization reactions, making it a valuable monomer for producing specialized polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Butenyl)styrene typically involves the coupling reaction between allylmagnesium chloride and vinyl benzyl chloride. This reaction forms a compound containing both a styrenic olefin and an R-olefin group. The resulting asymmetrical diene is then selectively monohydroborated by 9-Borabicyclo[3.3.1]nonane (9-BBN) at the R-olefinic double bond in an anti-Markovnikov manner .
Industrial Production Methods: Industrial production of this compound often utilizes Ziegler-Natta catalysts. For instance, the 4th generation heterogeneous Ziegler-Natta catalyst (MgCl2-supported TiCl4 catalysts containing phthalate internal donor) is employed in the slurry copolymerization between propylene and this compound .
Analyse Des Réactions Chimiques
Types of Reactions: p-(3-Butenyl)styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products:
Epoxides: Formed through oxidation.
Hydrogenated Products: Resulting from reduction.
Substituted Aromatics: Products of electrophilic substitution reactions
Applications De Recherche Scientifique
p-(3-Butenyl)styrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential in creating biocompatible materials.
Medicine: Explored for drug delivery systems due to its ability to form stable polymers.
Industry: Utilized in the production of high-performance materials such as dielectric films for capacitors
Mécanisme D'action
The mechanism of action of p-(3-Butenyl)styrene primarily involves its ability to undergo polymerization reactions. The presence of the butenyl group enhances the reactivity of the styrene molecule, allowing it to form long polymer chains with unique properties. The molecular targets include the vinyl groups, which participate in the polymerization process, and the pathways involved include free radical and anionic polymerization .
Comparaison Avec Des Composés Similaires
4-Allylstyrene: Similar structure but different reactivity due to the allyl group.
4-(7-Octenyl)styrene: Another alkenyl-substituted styrene with a longer alkenyl chain.
Styrene-butadiene rubber (SBR): A copolymer of styrene and 1,3-butadiene used in synthetic rubber production
Uniqueness: p-(3-Butenyl)styrene is unique due to its specific butenyl substitution, which imparts distinct reactivity and polymerization characteristics compared to other styrene derivatives. This uniqueness makes it valuable for creating polymers with tailored properties for specific applications .
Propriétés
Formule moléculaire |
C12H14 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-but-3-enyl-4-ethenylbenzene |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3-4,7-10H,1-2,5-6H2 |
Clé InChI |
PKDYVBBBBHQJIZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-cyclopentyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8447374.png)






![3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8447443.png)



![3,5-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid](/img/structure/B8447469.png)
